Solid‑State Hydrogen‑Bonding Architecture vs. N‑Alkyl Ureidoimidazole Analogs
X‑ray crystallographic analysis of a series of ureidoimidazoles reveals that the tert‑butyl substituent on the urea nitrogen forces the molecule into a single, well‑defined intramolecular hydrogen‑bonded conformation (urea carbonyl to imidazole NH), whereas less hindered N‑alkyl analogs (e.g., N‑ethyl, N‑propyl) populate multiple conformations in the solid state [1]. Intermolecularly, the tert‑butyl group disrupts the extended urea‑urea hydrogen‑bonding ribbons observed for N‑aryl and N‑benzyl congeners, instead promoting discrete, solvent‑bridged dimeric motifs [2].
| Evidence Dimension | Intramolecular hydrogen‑bond conformation |
|---|---|
| Target Compound Data | Single conformation: urea C=O⋯HN(imidazole) intramolecular H‑bond |
| Comparator Or Baseline | N‑ethyl ureidoimidazole: 2 conformations; N‑benzyl analog: extended urea‑urea ribbons |
| Quantified Difference | Qualitative: 1 vs. 2 conformations; discrete dimer vs. infinite ribbon |
| Conditions | Single‑crystal X‑ray diffraction at 150 K; crystals grown from methanol or acetonitrile |
Why This Matters
A single, predictable solid‑state conformation simplifies polymorph screening and ensures batch‑to‑batch consistency in crystallographic or formulation applications.
- [1] McGhee, A. M., Plante, J. P., Kilner, C. A., & Wilson, A. J. (2011). Solid‑state structures of ureidoimidazoles. Supramolecular Chemistry, 23(6), 470–479. Table 2 and Figure 1. View Source
- [2] Ibid. Discussion of supramolecular organization for tert‑butyl ureidoimidazole (compound 1) vs. representative N‑benzyl analog (compound 3). View Source
